乙酰乙酸乙酯钠;乙酰乙酸乙酯

描述

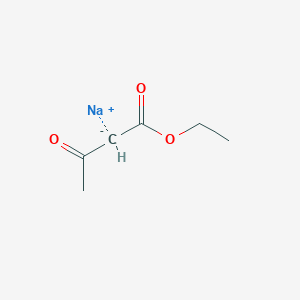

Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium is a useful research compound. Its molecular formula is C6H9NaO3 and its molecular weight is 152.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

乙酰乙酸乙酯钠,也称为乙酰乙酸乙酯,广泛应用于有机合成 . 它可以通过使乙酸乙酯 (CH3COOC2H5) 与钠或乙醇钠反应制备 . 该化合物表现出酮-烯醇互变异构,在常温下约含有 7% 的烯醇形式,CH3C (OH):CHCOOC2H5 .

衍生物和相关化合物

乙酰乙酸乙酯钠与许多其他化合物有关,其结构可以修改以创建这些衍生物。 其中一些包括 2- (苯胺羰基)-3-氧代丁酸乙酯、(2E)-2- (羟基亚氨基)-3-氧代丁酸乙酯、4- (3-甲基-2-氧代环戊基)-3-氧代丁酸乙酯、2- ( (3,4-二氯苯基)肼基)-3-氧代丁酸乙酯、2,2-双 ( (4-氯苯基)硫)-3-氧代丁酸乙酯和 2- (1,3-二硫杂环戊烷-2-亚基)-3-氧代丁酸乙酯 . 这些衍生物在科学研究中具有独特的性质和应用。

作用机制

Target of Action

The primary target of Sodium;Ethyl 3-Oxobutanoate is the enolate ion . The compound, being a 1,3-dicarbonyl compound, is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide .

Mode of Action

Sodium;Ethyl 3-Oxobutanoate interacts with its target through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .

Biochemical Pathways

The compound affects the alkylation of enolates pathway . This pathway involves the attack of an enolate anion on an alkyl halide, leading to the formation of α-substituted esters .

Result of Action

The result of Sodium;Ethyl 3-Oxobutanoate’s action is the formation of α-substituted esters . These compounds can be further processed in various biochemical reactions, leading to a wide variety of downstream effects.

Action Environment

The action of Sodium;Ethyl 3-Oxobutanoate can be influenced by various environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented . The compound should be handled with personal protective equipment, and adequate ventilation should be ensured . All sources of ignition should be removed .

生化分析

Biochemical Properties

Sodium;Ethyl 3-Oxobutanoate is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide This property allows it to participate in a variety of biochemical reactions

Cellular Effects

Its ability to form an enolate ion suggests that it may influence cellular processes such as signal transduction, gene expression, and metabolism

Molecular Mechanism

The molecular mechanism of Sodium;Ethyl 3-Oxobutanoate involves its conversion into an enolate ion, which can undergo alkylation with an alkyl halide . This reaction forms a new C-C bond, joining two smaller molecules into one larger molecule

Metabolic Pathways

Its conversion into an enolate ion suggests that it may participate in various metabolic reactions

生物活性

Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium, commonly known as sodium ethyl 3-oxobutanoate, is an important compound in organic chemistry with notable biological activities. This article delves into its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

Sodium ethyl 3-oxobutanoate has the following characteristics:

- Molecular Formula : C6H9O3Na

- Molecular Weight : Approximately 164.13 g/mol

- Appearance : White to off-white solid

- Solubility : Water-soluble due to its ionic nature

The compound features a keto group adjacent to a carboxylic acid group, which significantly influences its reactivity and biological activity.

Biological Activities

Sodium ethyl 3-oxobutanoate exhibits a range of biological activities, primarily due to its role in metabolic pathways and interactions with various biological systems.

1. Metabolic Role

Sodium ethyl 3-oxobutanoate is involved in ketogenesis, a metabolic process where fatty acids are broken down to produce ketone bodies during periods of low glucose availability. Acetoacetate, one of the ketone bodies produced from this compound, serves as an alternative energy source for the brain and other tissues.

2. Antimicrobial Activity

Research indicates that butanoic acid derivatives possess antimicrobial properties against various pathogens. Sodium ethyl 3-oxobutanoate has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

3. Antioxidant Properties

The compound has been studied for its antioxidant potential, particularly in scavenging free radicals. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer .

Case Studies and Research Findings

Several studies have investigated the biological activity of sodium ethyl 3-oxobutanoate:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sodium ethyl 3-oxobutanoate against several bacterial strains. The results showed significant inhibition zones compared to control groups treated with standard antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 18.3 to 293 µg/mL against tested pathogens.

Study 2: Role in Ketogenesis

In metabolic studies, sodium ethyl 3-oxobutanoate was shown to enhance ketone body production in liver cells during fasting conditions. This finding suggests its potential use in managing metabolic disorders such as diabetes and obesity by promoting fat oxidation .

Comparative Analysis

To understand the uniqueness of sodium ethyl 3-oxobutanoate, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acetoacetate | C6H10O3 | Contains two carbonyl groups; more reactive |

| Methyl Acetoacetate | C5H8O3 | Methyl group instead of ethyl; lower molecular weight |

| Ethyl Butyrate | C6H12O2 | Saturated ester; lacks keto functional group |

| Sodium Acetate | C2H3NaO2 | Simple acetate; less complex structure |

Sodium ethyl 3-oxobutanoate's unique keto structure adjacent to the carboxylic group provides distinct reactivity profiles not found in these similar compounds.

属性

IUPAC Name |

sodium;ethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O3.Na/c1-3-9-6(8)4-5(2)7;/h4H,3H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGRMOMYXWGAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH-]C(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014811 | |

| Record name | Ethyl sodium acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-39-4 | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl sodium acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-ethoxycarbonyl-1-methylvinyl oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。